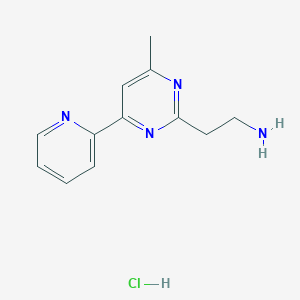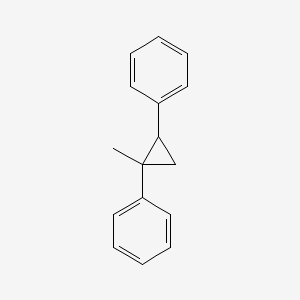
cis-1,2-Diphenyl-1-methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,2-Diphenyl-1-methylcyclopropane: is an organic compound with the molecular formula C16H16 It is a cyclopropane derivative, characterized by the presence of two phenyl groups and one methyl group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diphenyl-1-methylcyclopropane typically involves the reaction of alkenes with carbenes or carbenoids. One common method is the Simmons-Smith reaction , where a zinc-copper couple reacts with diiodomethane to generate the carbene, which then adds to the double bond of an alkene to form the cyclopropane ring . Another method involves the use of diazomethane, which decomposes to form methylene, a carbene that can react with alkenes to produce cyclopropanes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis can be applied. Industrial methods would likely involve scalable reactions using carbenes or carbenoids, with careful control of reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: cis-1,2-Diphenyl-1-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyclopropane ring into more stable structures, such as alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing cyclopropanes.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
cis-1,2-Diphenyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: The compound’s interactions with biological molecules can provide insights into the behavior of cyclopropane-containing natural products.
Medicine: Research into cyclopropane derivatives can lead to the development of new pharmaceuticals with unique properties.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of cis-1,2-Diphenyl-1-methylcyclopropane involves the reactivity of the cyclopropane ring. The ring strain in cyclopropanes makes them highly reactive, allowing them to participate in various chemical reactions. The phenyl groups can stabilize reaction intermediates through resonance, influencing the compound’s reactivity and selectivity in different reactions .
Comparación Con Compuestos Similares
trans-1,2-Diphenyl-1-methylcyclopropane: The trans isomer has the phenyl groups on opposite sides of the cyclopropane ring, leading to different physical and chemical properties.
1,2-Dimethylcyclopropane: This compound has two methyl groups instead of phenyl groups, resulting in different reactivity and applications.
Cyclopropane: The simplest cyclopropane compound, used as a reference for studying the effects of substituents on cyclopropane reactivity.
Uniqueness: cis-1,2-Diphenyl-1-methylcyclopropane is unique due to the presence of both phenyl and methyl groups on the cyclopropane ring. This combination of substituents provides a balance of steric and electronic effects, making the compound a valuable model for studying the behavior of substituted cyclopropanes .
Propiedades
Número CAS |
14161-73-0 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
(1-methyl-2-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H16/c1-16(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
Clave InChI |
MEPKNRHJYLWJON-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


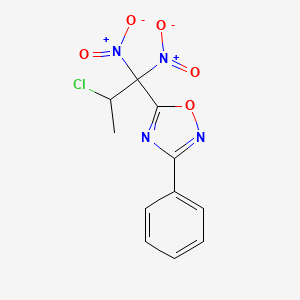
![N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B14174040.png)
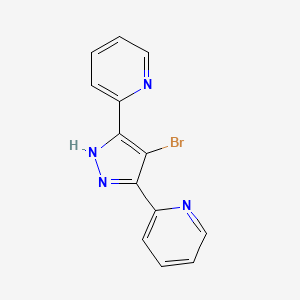

![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
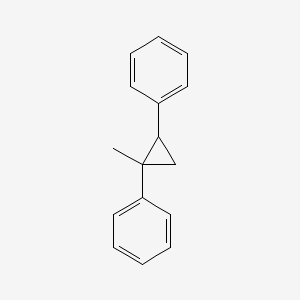
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B14174085.png)

![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
